![molecular formula C17H20N2O3 B3009290 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide CAS No. 898372-68-4](/img/structure/B3009290.png)
3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are the main component of many biologically active natural and synthetic heterocycles .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a hemin/t-BuOOH-catalyzed oxidative phenol–enamine formal [3 + 2] cycloaddition has been developed, enabling the environmentally benign synthesis of valuable cyclopenta[b]benzofuran scaffolds under sustainable reaction conditions with excellent atom- and step-economy . Another method involves a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Molecular Structure Analysis
The benzofuran core is present in many biologically active natural products and is a popular scaffold when designing drugs . Its chemical structure is composed of fused benzene and furan rings . The molecular weight of a similar compound, 3-Benzofuran carboxamide, n-(n-butyl)-2,3-dihydro-3-phenyl-, is 295.3755 .Chemical Reactions Analysis
Benzofuran derivatives have been shown to undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Scientific Research Applications
- Benzofuran compounds have been extensively studied for their potential as anticancer agents3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide may exhibit cytotoxic effects against cancer cells, making it a candidate for further investigation in cancer therapy .
- Benzofuran derivatives often possess anti-inflammatory properties. Researchers have explored their potential in managing inflammatory conditions. This compound could be evaluated for its anti-inflammatory effects, potentially contributing to drug development .
- Some benzofuran derivatives exhibit antiviral activity. For instance, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity. Researchers are keen on identifying effective therapeutic drugs for hepatitis C disease, and this compound shows promise .
- Benzofuran derivatives have been investigated for their neuroprotective properties. These compounds may play a role in preserving neuronal health and combating neurodegenerative diseases. Further studies could explore the neuroprotective potential of 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide .
- Benzofuran compounds often exhibit antibacterial activity. Researchers have explored their use as potential antibiotics. Investigating the antibacterial effects of this compound could contribute to addressing antibiotic resistance .
- Novel methods for constructing benzofuran rings have been discovered. A unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Researchers can explore this synthetic approach for designing new derivatives with specific biological activities .
Anticancer Properties
Anti-inflammatory Activity
Antiviral Applications
Neuroprotective Effects
Antibacterial Applications
Free Radical Cyclization Cascade
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, are known to have a broad range of targets due to their diverse pharmacological activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, making these substances potential natural drug lead compounds .
properties
IUPAC Name |
3-(3-cyclopentylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-17(21)16-15(12-7-3-4-8-13(12)22-16)19-14(20)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIJKEKAWFXOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide |
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